![molecular formula C19H23F3N2O B2973204 1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 838817-52-0](/img/structure/B2973204.png)
1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea, also known as ACR16, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACR16 belongs to the class of adamantyl-containing compounds, which have been studied for their pharmacological properties. In
Applications De Recherche Scientifique
Enzyme Inhibition
1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea and its derivatives have been studied extensively as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). These compounds, particularly those with adamantane and urea functionalities, show promising pharmacokinetic properties and potent inhibitory activities against sEH, leading to anti-inflammatory and analgesic effects in various animal models (Rose et al., 2010); (Liu et al., 2013). These findings suggest that the adjustment of the adamantyl moiety in urea-based sEH inhibitors could significantly improve their pharmacological efficacy and metabolic stability, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
Adamantane bisurea derivatives have been synthesized and evaluated for their complexation abilities with various anions in solution, which indirectly contributes to understanding their potential antimicrobial applications. The structural incorporation of adamantane enhances the stability of complexes with anions, suggesting a foundational role in designing new antimicrobial agents (Blažek et al., 2013). Moreover, adamantyl ureas screened for anti-Mycobacterium tuberculosis activity have shown moderate activity, highlighting the potential of adamantane modifications to improve the bioavailability and therapeutic efficacy of antimicrobial agents (Scherman et al., 2012).
Crystal Structure Analysis
The crystal structure of N-(1-adamantyl)urea has been elucidated, demonstrating the formation of an interlayer-type crystal structure via hydrogen bonding between molecules. This structural insight is vital for understanding the physicochemical properties of adamantane-containing compounds and can guide the design of novel materials and pharmaceuticals with improved performance (Yun, 2006).
Anticancer Potential
The synthesis and characterization of novel adamantane-naphthyl thiourea conjugates have been undertaken, with studies indicating that these compounds bind significantly to DNA and inhibit urease enzymes. Preliminary investigations into their anticancer activities against specific cell lines suggest that modifications to the adamantane moiety can enhance selective cytotoxicity towards cancer cells, offering a promising direction for the development of new anticancer agents (Arshad et al., 2021).
Propriétés
IUPAC Name |
1-(1-adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O/c20-19(21,22)15-2-1-3-16(7-15)24-17(25)23-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCZNCLECJRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

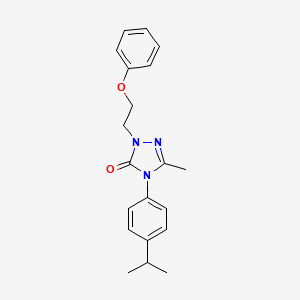
![N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2973124.png)
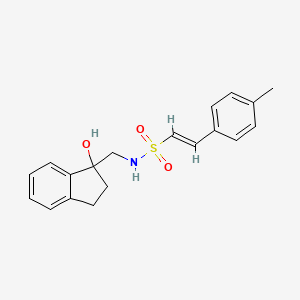
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2973127.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2973129.png)
![7-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973131.png)
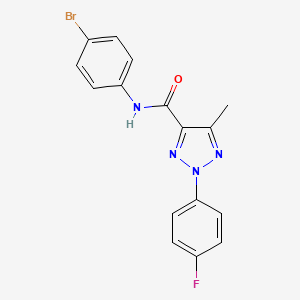


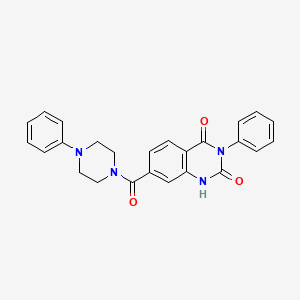
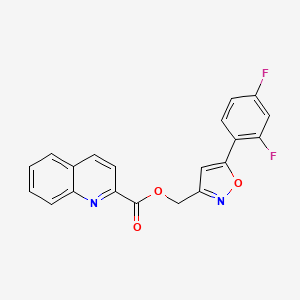
![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2973142.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2973143.png)
